molecular formula C19H20F3N3O3 B396050 METHYL 3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]-2-[2-(2-METHYLPHENYL)HYDRAZINO]PROPANOATE

METHYL 3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]-2-[2-(2-METHYLPHENYL)HYDRAZINO]PROPANOATE

Cat. No.: B396050
M. Wt: 395.4g/mol
InChI Key: LAMKNOLHQNYNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbonyl]-2-[2-(2-methylphenyl)hydrazinyl]alaninate is an organic compound characterized by its complex structure and the presence of trifluoromethyl and hydrazinyl groups

Properties

Molecular Formula

C19H20F3N3O3

Molecular Weight

395.4g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]-2-[2-(2-methylphenyl)hydrazinyl]propanoate

InChI

InChI=1S/C19H20F3N3O3/c1-12-8-4-6-10-14(12)16(26)23-18(17(27)28-3,19(20,21)22)25-24-15-11-7-5-9-13(15)2/h4-11,24-25H,1-3H3,(H,23,26)

InChI Key

LAMKNOLHQNYNFJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NNC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]-2-[2-(2-METHYLPHENYL)HYDRAZINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbonyl]-2-[2-(2-methylphenyl)hydrazinyl]alaninate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbonyl]-2-[2-(2-methylphenyl)hydrazinyl]alaninate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]-2-[2-(2-METHYLPHENYL)HYDRAZINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbonyl]-2-[2-(2-methylphenyl)hydrazinyl]alaninate is unique due to the presence of both trifluoromethyl and hydrazinyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

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